5-cyclohexyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione
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Overview
Description
5-cyclohexyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that features a triazinane ring with a thione group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexylamine with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with thiourea under acidic conditions to yield the desired triazinane-thione compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-cyclohexyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
5-cyclohexyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-cyclohexyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione involves its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
5-cyclohexyl-1,3,5-triazinane-2-thione: Lacks the 4-methylphenyl group, which may affect its chemical reactivity and biological activity.
1-(4-methylphenyl)-1,3,5-triazinane-2-thione: Lacks the cyclohexyl group, which may influence its solubility and interaction with biological targets.
Uniqueness
5-cyclohexyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione is unique due to the presence of both cyclohexyl and 4-methylphenyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s solubility, reactivity, and interaction with molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-cyclohexyl-1-(4-methylphenyl)-1,3,5-triazinane-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3S/c1-13-7-9-15(10-8-13)19-12-18(11-17-16(19)20)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYHBHDMYXINPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CN(CNC2=S)C3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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